molecular formula C20H25NO2 B14709284 1-[2-(2-Phenoxyphenoxy)propyl]piperidine CAS No. 23370-94-7

1-[2-(2-Phenoxyphenoxy)propyl]piperidine

Cat. No.: B14709284
CAS No.: 23370-94-7
M. Wt: 311.4 g/mol
InChI Key: QNMKSVIJUVXRII-UHFFFAOYSA-N
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Description

1-[2-(2-Phenoxyphenoxy)propyl]piperidine is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.4 g/mol . This piperidine-based structure is of significant interest in medicinal chemistry research, particularly in the development of novel multi-target therapeutic agents. Piperidine derivatives are extensively investigated for their interaction with central nervous system targets . Recent scientific studies highlight that piperidine-based compounds can function as dual-acting ligands, simultaneously modulating the activity of histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . The piperidine moiety is a critical structural feature for high-affinity antagonism at the sigma-1 receptor, as the protonated form of the nitrogen atom enables a crucial salt bridge interaction with the Glu172 residue in the receptor's binding pocket . This mechanism underpins the research value of such compounds in preclinical models of nociceptive and neuropathic pain . Therefore, this compound serves as a valuable chemical building block for researchers exploring new treatments for complex, multifactorial diseases through a multi-target-directed ligand (MTDL) approach . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23370-94-7

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

1-[2-(2-phenoxyphenoxy)propyl]piperidine

InChI

InChI=1S/C20H25NO2/c1-17(16-21-14-8-3-9-15-21)22-19-12-6-7-13-20(19)23-18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3

InChI Key

QNMKSVIJUVXRII-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)OC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(2-Phenoxyphenoxy)propyl]piperidine involves several steps. One common method includes the reaction of 2-(2-Phenoxyphenoxy)propyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(2-Phenoxyphenoxy)propyl]piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Phenoxyphenoxy)propyl]piperidine is a synthetic compound belonging to the piperidine class of derivatives, which are known for diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C₁₈H₂₃NO₂.

Scientific Research Applications

Potential in Pharmacology

  • This compound has potential applications in pharmacology due to its receptor-ligand interactions.
  • It may be utilized in neurological applications.
  • Its structure allows for modifications to enhance its bioactivity or selectivity towards specific receptors.

Receptor Interactions

  • This compound has been studied as a ligand for histamine H3 and sigma-1 receptors.
  • Interactions with these receptors suggest potential applications in treating conditions like neuropathic pain and other neurological disorders.
  • The dual receptor targeting mechanism may enhance therapeutic efficacy while minimizing side effects associated with traditional treatments.

Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities.

Analgesic Activity

Compound 12, a piperidine derivative, showed a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models based on a novel molecular mechanism .

Structural Characteristics and Comparison

Several compounds share structural characteristics with this compound:

Compound NameStructureUnique Features
4-MethylpiperidineC₅H₁₃NSimple piperidine derivative; lacks complex substituents
3-Methyl-4-phenylpiperidineC₁₅H₁₉NContains a phenyl group; used in studies related to addiction
4-(4-Fluorophenyl)piperidineC₁₄H₁₈FNOFluorinated derivative; important for medicinal chemistry
4-(4-Methoxyphenyl)piperidineC₁₅H₁₉NO₂Methoxy substitution enhances lipophilicity

These compounds highlight the diversity within the piperidine class while emphasizing the unique structural features of this compound that may confer distinct biological activities.

Dual Histamine H3 and Sigma-1 Receptor Ligands

Piperidine derivatives in protonated form are involved in the essential salt bridge interaction with Glu172 in the σ 1R binding pocket, being responsible for the high biological activity of the studied ligands .

Considerations for Future Research

Mechanism of Action

The mechanism of action of 1-[2-(2-Phenoxyphenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Physical Properties of Selected Piperidine Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight Reference
1-[2-(2-Phenoxyphenoxy)propyl]piperidine 2-(2-Phenoxyphenoxy)propyl N/A N/A 337.43*
ABT-239 (1-{3-[3-(4-Cl-Ph)propoxy]propyl}piperidine) 4-Chlorophenyl N/A N/A 351.44†
BF 2649 (1-[3-[3-(4-Cl-Ph)propoxy]propyl]piperidine HCl) 4-Chlorophenyl N/A 158–160‡ 341.32
Compound 20 () 4-Ethylphenoxy 37 144–146 337.48
Compound 23 () 4-Chlorophenoxy 54 158–160 343.83

*Calculated molecular weight. †Hydrogen oxalate salt. ‡Hydrochloride salt.

Receptor Binding and Inhibition
  • ABT-239: A potent histamine H3 receptor antagonist with nanomolar affinity, highlighting the role of chlorophenyl groups in enhancing receptor selectivity .
  • BF 2649 : Exhibits solubility in polar solvents (water, DMSO), suggesting favorable pharmacokinetic properties for CNS-targeting drugs .
  • Sigma Receptor Ligands: Piperidine derivatives like (+)-[³H]-3-PPP show high affinity for sigma receptors, suggesting that this compound may similarly modulate neurotransmitter systems .
Topoisomerase Inhibition

Piperidine-containing compounds in (e.g., 21–23) demonstrate +++ to ++ Top1 inhibitory activity, dependent on the presence of aminopropyl side chains. This underscores the importance of side-chain flexibility in enzyme interactions .

Structure-Activity Relationships (SAR)

  • Phenoxy vs. Chlorophenyl Substituents: Chlorophenyl groups (e.g., ABT-239, BF 2649) enhance receptor binding affinity compared to non-halogenated phenoxy derivatives .
  • Alkyl Chain Length : Propyl chains optimize steric compatibility with hydrophobic binding pockets, as seen in MAO-B inhibitors () and Top1 inhibitors () .
  • Solubility : Hydrochloride salts (e.g., BF 2649) improve aqueous solubility, a critical factor for bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-[2-(2-Phenoxyphenoxy)propyl]piperidine with high purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. For example, analogous piperidine derivatives are synthesized using NaOH in dichloromethane as a base, followed by sequential washing with water and brine to isolate the product. Yield optimization (e.g., 99% purity) requires precise stoichiometric ratios, inert atmospheres, and purification via column chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For instance, analogous compounds are characterized by their distinct proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and molecular ion peaks in HRMS . Purity validation can be achieved via HPLC with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Adhere to OSHA HCS guidelines, including:

  • Use of personal protective equipment (PPE: gloves, goggles, lab coat).
  • Storage in a cool, dry place away from oxidizers (P402+P404 codes) .
  • Emergency measures for skin contact (immediate washing with soap) and inhalation (move to fresh air) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and energetics. For example, ICReDD’s integrated computational-experimental workflows use these tools to predict reaction outcomes, reducing trial-and-error experimentation by 60–70% . Software like Gaussian or ORCA can simulate substituent effects on the piperidine ring’s nucleophilicity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. For instance:

  • Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Use meta-analysis to reconcile discrepancies in IC₅₀ values from enzyme inhibition studies .
  • Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer: A three-pronged approach is recommended:

Synthetic diversification: Introduce substituents at the phenoxy or piperidine moiety (e.g., halogenation, alkylation) and compare bioactivity .

Computational docking: Use AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters) and identify key binding residues .

In vitro validation: Test derivatives in dose-response assays (e.g., cAMP modulation in GPCR pathways) to correlate structural changes with potency .

Data Gaps and Methodological Challenges

Q. How to address the lack of ecological toxicity data for this compound?

  • Methodological Answer: Follow OECD Test Guidelines:

  • Acute aquatic toxicity: Conduct Daphnia magna immobilization assays (OECD 202).
  • Biodegradation: Use OECD 301B (CO₂ evolution test) to assess persistence .
  • Bioaccumulation: Estimate log P values via HPLC retention time correlations .

Q. What analytical workflows ensure reproducibility in pharmacokinetic studies?

  • Methodological Answer:

  • Sample preparation: Liquid-liquid extraction (LLE) with ethyl acetate for plasma samples.
  • Quantification: LC-MS/MS with deuterated internal standards (e.g., d₅-labeled analogs) to minimize matrix effects .
  • Data integrity: Implement LIMS (Laboratory Information Management System) with audit trails to track procedural deviations .

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